(3-(N-Cyclopropylsulfamoyl)-4-fluorophenyl)boronic acid
Description
(3-(N-Cyclopropylsulfamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the para position (C4) and an N-cyclopropylsulfamoyl group at the meta position (C3). The boronic acid (–B(OH)₂) moiety at the ortho position (C1) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems . This compound is structurally related to antiviral agents targeting viral polymerases, particularly hepatitis C virus (HCV), where boronic acids act as inhibitors by binding to the Palm domain of the enzyme . Its synthesis typically involves multi-step functionalization of halogenated phenyl precursors, followed by sulfamoylation and boronic acid introduction via palladium-catalyzed coupling .

Properties
IUPAC Name |
[3-(cyclopropylsulfamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4S/c11-8-4-1-6(10(13)14)5-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12-14H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPMEWVKMAFZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)NC2CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173049 | |
| Record name | Boronic acid, B-[3-[(cyclopropylamino)sulfonyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704121-61-8 | |
| Record name | Boronic acid, B-[3-[(cyclopropylamino)sulfonyl]-4-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704121-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[(cyclopropylamino)sulfonyl]-4-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(N-Cyclopropylsulfamoyl)-4-fluorophenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (3-(N-Cyclopropylsulfamoyl)-4-fl
Biological Activity
(3-(N-Cyclopropylsulfamoyl)-4-fluorophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a boronic acid moiety that is known for its ability to interact with biomolecules, particularly proteins involved in signaling pathways. The presence of a cyclopropyl group and a fluorine atom enhances its binding affinity and selectivity towards specific targets.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly the Mer receptor tyrosine kinase. Studies have shown that it exhibits potent inhibitory activity against Mer, with a Ki value in the low nanomolar range, indicating high affinity for the target protein .
Key Findings:
- Inhibition of Mer Kinase : The compound demonstrated sub-nanomolar potency against Mer with significant selectivity over other TAM family kinases like Axl and Tyro3 .
- Cellular Assays : In cell-based assays, this compound effectively inhibited Mer auto-phosphorylation in various cancer cell lines, suggesting its potential as an anti-cancer agent .
Efficacy in Preclinical Studies
Preclinical studies have evaluated the efficacy of this compound in different cancer models. The compound was tested in human pre-B leukemia cells and several solid tumor lines.
Summary of Results:
| Cell Line | IC50 (nM) | Effect on Colony Formation |
|---|---|---|
| 697 (Leukemia) | 6.4 | Complete inhibition |
| A549 (NSCLC) | 250-500 | Significant inhibition |
| Colo699 (NSCLC) | 250-500 | Significant inhibition |
| BT-12 (Tumor) | 1.0 µM | Complete abrogation |
These results indicate a strong correlation between the concentration of the compound and its ability to inhibit cell growth and survival, reinforcing its potential as a therapeutic agent against cancers characterized by aberrant Mer activity .
Case Studies
Several case studies have highlighted the clinical relevance of compounds similar to this compound:
- Leukemia Treatment : In a study involving human pre-B leukemia cells, treatment with this compound resulted in reduced cell viability and proliferation, suggesting its role as a promising candidate for leukemia therapies.
- Solid Tumors : In non-small cell lung cancer (NSCLC) models, treatment led to decreased tumor growth rates, indicating potential for use in combination therapies with existing chemotherapeutics .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- The methyl group may enhance lipophilicity, affecting membrane permeability .
- (4-(N-Propylsulfamoyl)-2-trifluoromethylphenyl)boronic acid (CAS: 2096329-81-4): The trifluoromethyl group increases metabolic stability and electron-withdrawing effects, while the N-propylsulfamoyl group introduces steric bulk compared to cyclopropyl .
- The tert-butyl group enhances steric hindrance, possibly reducing off-target interactions .
Core Scaffold Modifications
- K4J [(4-{(4S)-3-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-2-oxo-1,3-oxazolidin-4-yl}-2-fluorophenyl)boronic acid]: Incorporates a benzofuran-oxazolidinone core, enabling conformational rigidity for improved binding to HCV polymerase. The oxazolidinone ring introduces additional hydrogen-bonding sites compared to the simpler phenylboronic acid scaffold .
- K4S [(4-{5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-ylphenyl}boronic acid]: Features a methylsulfonamide linker, which increases polarity and may enhance solubility relative to cyclopropylsulfamoyl .
Physicochemical and Biochemical Properties
Reactivity in Cross-Coupling Reactions
- The boronic acid group in (3-(N-Cyclopropylsulfamoyl)-4-fluorophenyl)boronic acid facilitates Suzuki couplings with aryl halides (e.g., bromides, iodides). Its reactivity is comparable to compound 47 [(2-chloro-4-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)phenyl)boronic acid], which achieves 82% yield in coupling steps using PdCl₂(dppf) catalysts .
- In contrast, 3-aminophenyl boronic acid (APBA) exhibits lower binding constants (K₁ = 1648 M⁻¹) with alizarin red S (ARS) compared to phenyl boronic acid (PBA; K₁ = 2357 M⁻¹), highlighting how electron-donating groups (e.g., –NH₂) reduce diol-binding affinity . The sulfamoyl group in the target compound may similarly modulate reactivity.
Data Tables
Table 1: Comparative Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
